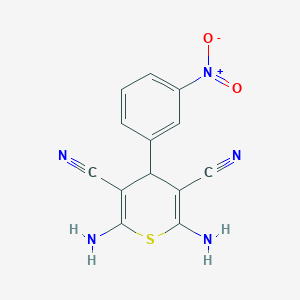

2,6-diamino-4-(3-nitrophenyl)-4H-thiopyran-3,5-dicarbonitrile

Description

2,6-Diamino-4-(3-nitrophenyl)-4H-thiopyran-3,5-dicarbonitrile is a synthetic thiopyran derivative characterized by a central 4H-thiopyran ring substituted with two amino groups at positions 2 and 6, two nitrile groups at positions 3 and 5, and a 3-nitrophenyl group at position 2. The compound belongs to a class of carbonitrile-containing molecules studied for their reversible covalent inhibition of kinases, particularly elongation factor-2 kinase (eEF-2K), a therapeutic target in cancer due to its role in tumor-cell survival and proliferation . Its structure combines electron-withdrawing substituents (nitrile and nitro groups) with a planar aromatic system, enabling interactions with kinase active sites.

Properties

IUPAC Name |

2,6-diamino-4-(3-nitrophenyl)-4H-thiopyran-3,5-dicarbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N5O2S/c14-5-9-11(10(6-15)13(17)21-12(9)16)7-2-1-3-8(4-7)18(19)20/h1-4,11H,16-17H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQIBBFRZHGAINV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2C(=C(SC(=C2C#N)N)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40365488 | |

| Record name | 2,6-diamino-4-(3-nitrophenyl)-4H-thiopyran-3,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

294873-16-8 | |

| Record name | 2,6-diamino-4-(3-nitrophenyl)-4H-thiopyran-3,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-diamino-4-(3-nitrophenyl)-4H-thiopyran-3,5-dicarbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 4-amino-2-bromo-6-arylpyridine-3,5-dicarbonitriles with aqueous ammonia in an autoclave at 110°C for 6 hours can yield the desired product in good yields .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the laboratory-scale synthesis to ensure scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated synthesis platforms to enhance reaction efficiency and product purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Diamino-4-(3-nitrophenyl)-4H-thiopyran-3,5-dicarbonitrile can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.

Reduction: The nitrophenyl group can be reduced to an amino group under hydrogenation conditions.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophilic substitution reactions can be facilitated by using bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield nitro derivatives, while reduction of the nitrophenyl group can yield aniline derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential biological activities. Its structure suggests that it may exhibit:

- Antimicrobial Properties : Research indicates that thiopyran derivatives can possess antimicrobial activities. The presence of nitro and amino groups can enhance interactions with biological targets, making this compound a candidate for further studies in antimicrobial drug development .

- Anticancer Activity : Some studies have reported that similar compounds can inhibit cancer cell proliferation. The dicarbonitrile moiety may contribute to this activity by interfering with cellular processes involved in cancer progression .

Organic Synthesis

2,6-Diamino-4-(3-nitrophenyl)-4H-thiopyran-3,5-dicarbonitrile serves as an important intermediate in organic synthesis:

- Multicomponent Reactions : It has been utilized in electro-catalyzed multicomponent reactions to synthesize various heterocyclic compounds. The ability to form multiple bonds in a single reaction step makes it valuable for efficient synthetic pathways .

- Building Block for Complex Molecules : The compound's functional groups allow it to act as a versatile building block in the synthesis of more complex organic molecules. This is particularly useful in the development of pharmaceuticals and agrochemicals .

Materials Science

The compound's unique chemical properties may also find applications in materials science:

- Dyes and Pigments : Due to the presence of aromatic systems and the ability to undergo various chemical modifications, this compound could be explored as a precursor for dyes and pigments used in textiles and coatings .

- Polymeric Materials : Research into polymeric materials has shown that incorporating such compounds can enhance thermal and mechanical properties. This could lead to the development of new materials with tailored characteristics for specific applications .

Case Study 1: Antimicrobial Activity

A study conducted on various thiopyran derivatives, including this compound, demonstrated significant antimicrobial activity against several bacterial strains. The results indicated that modifications at the nitrophenyl position could enhance efficacy, suggesting potential pathways for drug development .

Case Study 2: Synthesis of Heterocycles

In an experimental setup involving an electrochemical synthesis route, researchers successfully synthesized this compound from readily available starting materials. This method showcased the compound's utility as an intermediate in synthesizing more complex heterocycles, highlighting its importance in organic chemistry .

Mechanism of Action

The mechanism of action of 2,6-diamino-4-(3-nitrophenyl)-4H-thiopyran-3,5-dicarbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of amino and nitrophenyl groups allows for various interactions, including hydrogen bonding and π-π stacking, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is part of a broader family of 4-aryl-4H-thiopyran-3,5-dicarbonitrile derivatives. Below is a detailed comparison with structurally and functionally related analogs:

Structural Analogues with Varying Aryl Substituents

Mechanism of Action and Selectivity

- DFTD: Forms a reversible thioimidate adduct with Cys-146 in eEF-2K’s ATP-binding site. The ortho-fluorine enhances binding via steric and electronic effects, while the non-conserved Cys-146 ensures kinase selectivity .

- However, the meta position may alter spatial alignment with Cys-146 compared to DFTD’s ortho-fluorine, impacting binding kinetics.

- Methoxyphenyl Derivatives : Electron-donating methoxy groups likely reduce nitrile’s electrophilicity, diminishing covalent adduct formation .

Key Research Findings and Gaps

Substituent Effects :

- Electron-withdrawing groups (e.g., fluorine, nitro) enhance nitrile reactivity.

- Ortho substituents (DFTD) align better with eEF-2K’s active site than meta (3-nitrophenyl) or para (4-fluorophenyl) positions.

Unanswered Questions :

- Kinetic parameters (e.g., IC50, Ki) for 3-nitrophenyl analog.

- Impact of nitro group on selectivity and toxicity.

- Comparative molecular dynamics simulations of ortho vs. meta substituents.

Biological Activity

2,6-Diamino-4-(3-nitrophenyl)-4H-thiopyran-3,5-dicarbonitrile is a compound of significant interest due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies that highlight its applications in medicinal chemistry.

Chemical Structure

The molecular formula of this compound is with a molecular weight of 299.31 g/mol. The compound features a thiopyran ring substituted with amino and nitro groups, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of thiopyran compounds can possess significant antimicrobial properties. The presence of nitro groups enhances the interaction with microbial cell membranes and DNA, leading to increased efficacy against bacterial strains .

- Anticancer Properties : Preliminary investigations suggest that this compound may induce apoptosis in cancer cells. The mechanism appears to involve the disruption of mitochondrial membrane potential and the activation of caspases .

- Antioxidant Activity : The compound has been evaluated for its ability to scavenge free radicals. In vitro assays using DPPH and ABTS radical scavenging methods indicated significant antioxidant potential, which may contribute to its protective effects against oxidative stress-related diseases .

The biological mechanisms underlying the activity of this compound include:

- DNA Interaction : The nitro group in the structure is known to facilitate intercalation into DNA strands, disrupting replication and transcription processes in pathogenic organisms.

- Mitochondrial Dysfunction : Induction of mitochondrial dysfunction leads to increased reactive oxygen species (ROS) production, triggering apoptotic pathways in cancer cells .

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways in both microbial and cancer cells.

Case Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains demonstrated that derivatives of thiopyran compounds exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli. This highlights the potential use of these compounds as alternatives to conventional antibiotics .

Case Study 2: Anticancer Activity

In a controlled experiment involving human cancer cell lines (e.g., HeLa and MCF-7), treatment with this compound resulted in a dose-dependent reduction in cell viability. The IC50 values were determined to be approximately 25 µM for HeLa cells after 48 hours of exposure .

Data Table

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,6-diamino-4-(3-nitrophenyl)-4H-thiopyran-3,5-dicarbonitrile?

- Methodological Answer : The compound is typically synthesized via multi-component reactions involving aldehydes, cyanothioacetamide, and amines. Optimized conditions include using 2-aminoethanol as a solvent and base, with reaction times ranging from 2–48 hours depending on substituents. Catalytic systems like nanomagnetic NH2.MIL -101(Fe)/ED improve yield and efficiency by facilitating cyclocondensation .

Q. What spectroscopic techniques are used to characterize this compound and its derivatives?

- Methodological Answer : Characterization relies on ¹H/¹³C NMR (e.g., δ ~4.52 ppm for thiopyran protons in DMSO-d6), IR (to confirm nitrile and amino groups), mass spectrometry (for molecular ion validation), and elemental analysis . X-ray crystallography may resolve ambiguities in stereochemistry for crystalline derivatives .

Advanced Research Questions

Q. How do advanced catalytic systems enhance the synthesis of thiopyran-dicarbonitrile derivatives?

- Methodological Answer : Nanomagnetic catalysts (e.g., NH2.MIL -101(Fe)/ED) enable recyclability and reduce reaction times via high surface area and Lewis acid sites. Carbon quantum dot (CQD) catalysts with phosphorous acid tags further promote green synthesis under ultrasonic irradiation, achieving >85% yields in ethanol .

Q. What is the mechanistic basis for its inhibition of eukaryotic elongation factor-2 kinase (eEF-2K)?

- Methodological Answer : The nitrile group forms a reversible covalent bond with Cys-146 at the eEF-2K active site, as shown by kinetic assays and molecular docking. Time-dependent inhibition studies confirm competitive binding against ATP, with IC₅₀ values comparable to fluorophenyl analogs like DFTD .

Q. How do structural modifications (e.g., aryl substituents) influence biological activity?

- Methodological Answer : Electron-withdrawing groups (e.g., 3-nitro, 2-fluoro) enhance kinase inhibition by stabilizing interactions with hydrophobic pockets. For example, 3-nitrophenyl derivatives show improved cytotoxicity over 4-fluorophenyl variants in MDA-MB-231 breast cancer cells (IC₅₀ ~12 µM vs. ~25 µM) .

Q. What cytotoxic effects and target pathways have been identified for this compound?

- Methodological Answer : Derivatives exhibit dual activity as CDK2 inhibitors (via ATP-binding domain competition) and eEF-2K inhibitors , disrupting protein synthesis in cancer cells. Structure-activity relationship (SAR) studies highlight the critical role of the 3-nitrophenyl group in apoptosis induction .

Q. What challenges arise in crystallographic studies of thiopyran-dicarbonitrile derivatives?

- Methodological Answer : Triclinic crystal systems (e.g., space group P1) complicate unit cell parameter refinement. High-resolution X-ray diffraction (e.g., MoKα radiation at 100 K) is required to resolve non-covalent interactions, such as hydrogen bonding between amino and nitrile groups .

Q. How can green chemistry principles be applied to its synthesis?

- Methodological Answer : Solvent-free mechanochemical synthesis and reusable catalysts (e.g., CQDs) reduce waste. Ultrasonic irradiation in ethanol achieves 90% yield in 30 minutes, minimizing energy consumption compared to traditional reflux methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.